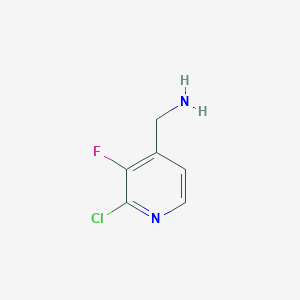

(2-Chloro-3-fluoropyridin-4-YL)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-3-fluoropyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIOTDMJOCUDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CN)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Strategies for 2 Chloro 3 Fluoropyridin 4 Yl Methanamine and Its Derivatives

Direct Synthetic Routes to the Core Structure

The most straightforward methods for synthesizing the target compound involve the creation of the aminomethyl group at the C4 position of a pre-formed 2-chloro-3-fluoropyridine (B99640) ring. These routes typically rely on the transformation of a C4 substituent, such as a nitrile or an aldehyde, into the desired aminomethyl group.

Amination Reactions at the Pyridine (B92270) C4 Position

Direct single-step amination to form the C4-aminomethyl group is less common. Instead, a multi-step sequence starting from a C4-hydroxymethyl group is a viable pathway. This involves converting the alcohol to a better leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent. For instance, (2-chloro-3-fluoropyridin-4-yl)methanol (B1530328) serves as a key precursor, which can be synthesized and then subjected to conditions that facilitate its conversion to the target amine.

Reductive Transformations of Pyridine-4-carbonitrile or Carboxaldehyde Precursors

A more prevalent and efficient strategy involves the reductive transformation of a C4-carbonyl or C4-nitrile group. Both the required aldehyde, 2-chloro-3-fluoroisonicotinaldehyde sigmaaldrich.comapolloscientific.co.uk, and the nitrile, 2-chloro-3-fluoroisonicotinonitrile (B1429980) biosynth.comchemuniverse.com, are known and available compounds, making this a popular approach.

Reductive Amination of 2-Chloro-3-fluoroisonicotinaldehyde: This method involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonium (B1175870) salt like ammonium acetate, to form an intermediate imine. This imine is then reduced in situ to the primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can be optimized to maximize yield and minimize side reactions.

Reduction of 2-Chloro-3-fluoroisonicotinonitrile: The catalytic hydrogenation of the nitrile group offers a direct route to the aminomethyl group. This reaction is typically carried out under a hydrogen atmosphere using a metal catalyst. Raney nickel is a common choice, although other catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can also be employed. The reaction conditions, including pressure, temperature, and solvent, are critical parameters that need to be controlled for a successful reduction. A patent for a related compound, 3-amino-2-chloro-4-methylpyridine, describes the conversion of a cyano group to an amide, which is then converted to the amine, showcasing a similar transformative pathway. researchgate.net

Functionalization of Halogenated Fluoropyridine Scaffolds

This strategy involves starting with a simpler, readily available halogenated pyridine and building the necessary functionality onto the ring system. These methods are particularly useful for creating a diverse range of derivatives by modifying the synthetic steps.

Synthetic Approaches Utilizing 2-Chloro-3-fluoropyridine as a Key Intermediate

The synthesis can commence from 2-chloro-3-fluoropyridine, a key intermediate that can be prepared via methods such as the diazotization of 2-chloro-3-aminopyridine. google.com Once obtained, the C4 position can be functionalized through directed ortho-metalation (DoM). Using a strong base like lithium diisopropylamide (LDA) or a BuLi-LiDMAE superbase, the pyridine can be deprotonated at the C4 position. researchgate.netresearchgate.net The resulting organolithium intermediate is a powerful nucleophile that can react with various electrophiles to install the required side chain.

Reaction with Formaldehyde (B43269): Quenching the lithiated intermediate with formaldehyde (or a synthetic equivalent) yields (2-chloro-3-fluoropyridin-4-yl)methanol. This alcohol can then be converted to the target amine as described in section 2.1.1.

Reaction with N,N-Dimethylformamide (DMF): Using DMF as the electrophile introduces a formyl group, directly producing 2-chloro-3-fluoroisonicotinaldehyde, which can then be converted to the target amine via reductive amination (see section 2.1.2).

Reaction with Cyanogen (B1215507) Sources: Electrophiles such as N-cyanocyanamide or cyanogen bromide can be used to install a nitrile group, forming 2-chloro-3-fluoroisonicotinonitrile, a direct precursor for the target compound via reduction.

A summary of these precursor strategies is presented in the table below.

Table 1: Synthetic Strategies via Functionalization of 2-Chloro-3-fluoropyridine| Starting Material | Key Reagent | Intermediate Formed | Subsequent Steps |

|---|---|---|---|

| 2-Chloro-3-fluoropyridine | 1. LDA/BuLi2. Formaldehyde | (2-chloro-3-fluoropyridin-4-yl)methanol | Conversion of alcohol to amine |

| 2-Chloro-3-fluoropyridine | 1. LDA/BuLi2. DMF | 2-Chloro-3-fluoroisonicotinaldehyde | Reductive amination |

| 2-Chloro-3-fluoropyridine | 1. LDA/BuLi2. Cyanating Agent | 2-Chloro-3-fluoroisonicotinonitrile | Nitrile reduction |

Derivatization Strategies via 2-Chloro-3-fluoropyridin-4-amine (B597810)

An alternative route begins with 2-chloro-3-fluoropyridin-4-amine. This precursor can be synthesized, for example, by the deprotection of (2-Chloro-3-fluoro-pyridin-4-yl)-carbamic acid tert-butyl ester using an acid like TFA. nih.gov To convert the C4-amino group into a C4-aminomethyl group, a common strategy is to employ the Sandmeyer reaction. This sequence involves:

Diazotization: The primary aromatic amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt intermediate.

Cyanation: The diazonium salt is then reacted with a cyanide salt, typically copper(I) cyanide, to replace the diazonium group with a nitrile. This yields 2-chloro-3-fluoroisonicotinonitrile.

Reduction: The resulting nitrile is reduced to the target (2-chloro-3-fluoropyridin-4-yl)methanamine using methods described in section 2.1.2.

This pathway provides a reliable method for the specific conversion of the C4-amine to the C4-aminomethyl functionality.

Exploration of Multi-Component Reactions for Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. bohrium.com While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs offer a promising avenue for the diversification of related structures.

Pyridine synthesis through MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis and its variations, is well-established. researchgate.netscispace.com These reactions typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia source. By carefully selecting fluorinated and chlorinated building blocks, it is theoretically possible to construct a pyridine ring with the desired 2-chloro-3-fluoro substitution pattern. For example, MCRs have been successfully used to create a variety of substituted pyridines, including aminopyridines, demonstrating the potential of this approach. sigmaaldrich.comgoogle.comresearchgate.net The challenge lies in identifying suitable precursors that would also incorporate the 4-aminomethyl group or a precursor to it during the cyclization process. Future research in this area could lead to highly efficient and atom-economical syntheses of this compound and its derivatives.

Enantioselective and Diastereoselective Synthetic Considerations for Related Chiral Methanamines

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical and materials chemistry, as the stereochemistry of these compounds often dictates their biological activity and physical properties. While specific enantioselective or diastereoselective synthetic routes for this compound are not extensively detailed in publicly available research, a variety of established and innovative methodologies for structurally related chiral methanamines provide a clear roadmap for accessing stereopure forms of this and similar compounds. These strategies primarily revolve around the use of chiral auxiliaries, catalytic asymmetric hydrogenation, and organocatalytic methods to induce chirality.

A prevalent and highly effective strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries. osi.lv One of the most successful and widely employed is Ellman's N-tert-butanesulfinyl chiral auxiliary. This methodology is based on the condensation of the chiral sulfinamide with a prochiral aldehyde or ketone to form an N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile or a reducing agent to the imine, followed by acidic removal of the auxiliary, affords the desired chiral amine in high enantiomeric excess. The stereochemical outcome is dictated by the stereocenter on the sulfinyl group, which effectively shields one face of the imine, directing the incoming group to the opposite face. This method has proven to be robust for a wide range of substrates, including those with heterocyclic moieties.

Catalytic asymmetric hydrogenation represents another powerful tool for the enantioselective synthesis of chiral amines. nih.gov This approach typically involves the reduction of a prochiral C=N bond of an imine or a C=C bond of an enamine using molecular hydrogen in the presence of a chiral transition metal catalyst. A plethora of chiral ligands, particularly those based on phosphorus, have been developed to coordinate with metals like iridium, rhodium, and ruthenium, creating a chiral environment that leads to high enantioselectivity. nih.govrsc.org For instance, the asymmetric hydrogenation of N-arylimines derived from pyridyl ketones could be a viable route. The development of ligands such as those from the spiro-ligand family has enabled the highly efficient iridium-catalyzed asymmetric hydrogenation of 3,4-dihydroisoquinolines, yielding chiral tetrahydroisoquinolines with excellent enantioselectivities. nih.gov This highlights the potential for applying similar catalytic systems to the imine precursor of this compound.

In recent years, organocatalysis has emerged as a complementary and often advantageous approach for the synthesis of chiral molecules, avoiding the use of metals. Chiral phosphoric acids, for example, have been successfully employed as catalysts for the enantioselective reduction of imines via transfer hydrogenation, using Hantzsch esters as the hydrogen source. Furthermore, organocatalytic cascade reactions can construct complex chiral molecules with multiple stereocenters in a single operation. For example, a quinine-derived squaramide has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction to produce tetrahydropyridines with three contiguous stereogenic centers in good yields and high enantiomeric and diastereomeric ratios. nih.gov Such multicomponent reactions offer a convergent and atom-economical pathway to highly functionalized chiral piperidine (B6355638) precursors. mdpi.com

The diastereoselective synthesis of related chiral methanamines often involves substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. For fluorinated compounds, diastereoselective reductions of ketones to their corresponding carbinols can be achieved with high stereocontrol. rsc.org While not directly forming an amine, the resulting chiral alcohol can be converted to an amine via standard functional group interconversions, such as a Mitsunobu reaction or conversion to a leaving group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules at an atomic level. nih.gov It provides detailed information about the chemical environment of nuclei such as hydrogen (¹H) and carbon (¹³C), and the connectivity between them. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and type of hydrogen and carbon atoms in a molecule. In the analysis of substituted pyridines, the chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents. For instance, in the closely related precursor, 2-chloro-3-fluoropyridin-4-amine (B597810), specific proton signals have been identified. chemicalbook.com The presence of the electron-withdrawing chlorine and fluorine atoms significantly influences the positions of the pyridine (B92270) ring proton signals.

For (2-Chloro-3-fluoropyridin-4-YL)methanamine, one would expect to see signals corresponding to the protons on the pyridine ring and additional signals for the methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the methanamine group. The exact chemical shifts would provide crucial information about the electronic environment and confirm the successful introduction of the methanamine moiety.

Table 1: Representative ¹H NMR Data for a Related Pyridine Structure Data for 2-chloro-3-fluoropyridin-4-amine in CDCl₃ solvent. chemicalbook.com

| Proton Signal | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| Pyridine H | 7.82 | Doublet, J = 5.4 Hz |

| Pyridine H | 6.60 | Triplet, J = 5.8 Hz |

This interactive table showcases typical proton NMR data for a similar pyridine core, illustrating how chemical shifts and coupling patterns are used for structural assignment.

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), and Total Correlation Spectroscopy (TOCSY), are employed to resolve these ambiguities. nih.gov

COSY experiments identify protons that are coupled to each other, helping to piece together adjacent fragments of the molecule.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's signal based on its attached proton(s).

TOCSY establishes correlations between all protons within a given spin system, which is particularly useful for identifying all protons belonging to a specific structural unit, such as the entire pyridine ring system. nih.gov

While this compound itself is not chiral, these multidimensional techniques would be indispensable for assigning the stereochemistry of more complex derivatives that might be synthesized from it, especially if chiral centers are introduced in subsequent reaction steps.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of a molecule's elemental composition and unambiguous chemical formula. researchgate.net For this compound (C₆H₆ClFN₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. The technique is particularly valuable for identifying halogenated compounds, as the precise masses and isotopic patterns of chlorine and other halogens serve as definitive markers. researchgate.netrsc.org The analysis of fragmentation patterns in HRMS can also help to elucidate the structure by showing how the molecule breaks apart under energetic conditions. mdpi.com

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov The resulting parameter, the Collision Cross Section (CCS), is a physicochemical property that reflects the ion's rotationally averaged surface area. nih.gov The CCS value serves as an additional and highly specific identifier for a compound, complementing its mass and retention time. nih.gov

For novel or rare compounds where authentic standards are unavailable, CCS values can be predicted using computational modeling and machine learning algorithms trained on large experimental databases. eurekalert.orgmdpi.com These predicted values can then be compared with experimental IM-MS data to increase confidence in compound identification. eurekalert.org For the hydrochloride salt of this compound, predicted CCS values for various adducts have been calculated, providing a valuable reference for future gas-phase studies. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Hydrochloride Adducts Data calculated using CCSbase. uni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.04 | 129.5 |

This interactive table presents predicted CCS values, which act as a molecular fingerprint based on the ion's shape and size in the gas phase.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. sci-hub.st These techniques are complementary and provide a characteristic "fingerprint" spectrum that is unique to the compound's structure and solid-state arrangement. sci-hub.stresearchgate.net FTIR is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that change the molecule's polarizability. sci-hub.st

For this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its specific functional groups:

N-H stretching and bending from the primary amine group.

C-H stretching and bending from the methylene group and the pyridine ring.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-F and C-Cl stretching vibrations.

The precise frequencies of these vibrations are sensitive to the molecule's conformation and its local environment. In the solid state, intermolecular interactions such as hydrogen bonding (involving the -NH₂ group) and dipole-dipole interactions can cause noticeable shifts in the vibrational frequencies. lumenlearning.com By analyzing these shifts, researchers can gain insight into the packing of the molecules in the crystal lattice and the nature of the forces holding them together. sci-hub.stnih.gov These interactions are critical as they influence the physical properties of molecular solids, such as melting point and solubility. khanacademy.org

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of the molecule in the solid state. Furthermore, it reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the supramolecular architecture.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal system, space group, and unit cell dimensions are not available.

However, based on the structural motifs present in this compound, several key intermolecular interactions would be anticipated in its solid-state structure. The primary amine (-CH₂NH₂) group is a potent hydrogen bond donor, while the pyridinic nitrogen atom is a hydrogen bond acceptor. This would likely lead to the formation of N-H···N hydrogen bonds, a common and strong interaction in pyridine-containing compounds, often resulting in the formation of chains or dimeric structures.

For illustrative purposes, a hypothetical data table of the kind that would be generated from an X-ray crystallographic experiment is presented below. It must be emphasized that this data is not based on experimental results for this compound and serves only to demonstrate the type of information obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.3 |

| β (°) | 105.2 |

| Volume (ų) | 725.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.475 |

| R-factor (%) | 4.5 |

Chemical Reactivity and Derivatization Studies of 2 Chloro 3 Fluoropyridin 4 Yl Methanamine

Reactivity at the Primary Amine Functional Group

The primary amine of (2-Chloro-3-fluoropyridin-4-YL)methanamine serves as a key handle for molecular elaboration through standard amine chemistries. These reactions are fundamental for introducing a wide variety of substituents and for constructing larger molecular frameworks.

Acylation and Alkylation Reactions for Functional Group Diversification

The primary amine readily undergoes acylation with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (activated with coupling agents) to form the corresponding amides. This reaction is a common strategy to introduce carbonyl-containing moieties. For instance, the coupling of a primary amine with a carboxylic acid, facilitated by peptide coupling reagents, is a standard transformation.

Alkylation of the primary amine with alkyl halides or through reductive amination provides access to secondary and tertiary amines, further diversifying the molecular structure. These reactions expand the chemical space accessible from the parent compound, allowing for the fine-tuning of physicochemical properties.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-((2-chloro-3-fluoropyridin-4-yl)methyl)acetamide |

| Acylation | Benzoic Acid / EDCI, HOBt | N-((2-chloro-3-fluoropyridin-4-yl)methyl)benzamide |

| Alkylation | Methyl Iodide | (2-Chloro-3-fluoropyridin-4-yl)-N-methylmethanamine |

| Reductive Amination | Acetone / NaBH(OAc)₃ | N-isopropyl-1-(2-chloro-3-fluoropyridin-4-yl)methanamine |

Condensation and Cyclization Reactions

The primary amine is a key participant in condensation reactions, which are crucial for the construction of various heterocyclic systems. Reaction with dicarbonyl compounds or their equivalents can lead to the formation of new rings fused to or substituted on the pyridine (B92270) core. For example, condensation with β-ketoesters can be a step in the synthesis of pyrimidinone derivatives. Such cyclization strategies are fundamental in building complex scaffolds found in many biologically active compounds, including kinase inhibitors. The formation of pyrimidine rings from amine precursors is a well-established synthetic route.

Transformations and Manipulations of the Halogenated Pyridine Nucleus

The 2-chloro and 3-fluoro substituents on the pyridine ring are not merely passive groups; they are sites for further functionalization, primarily through substitution and cross-coupling reactions. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the halogens, dictate the regioselectivity of these transformations.

Selective Halogen Substitution Reactions (e.g., Chloro- and Fluoro- Substitutions)

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halogenated pyridines. The reactivity of the halogens is dependent on their position relative to the ring nitrogen and other substituents, as well as the reaction conditions. Generally, halogens at the 2- and 4-positions of a pyridine ring are more activated towards nucleophilic attack than those at the 3-position.

In the case of this compound, the chlorine atom at the 2-position is the more likely site for SNAr reactions under many conditions. However, the fluorine at the 3-position can also be displaced, particularly with highly reactive nucleophiles or under forcing conditions. Studies on the closely related 5-bromo-2-chloro-3-fluoropyridine have demonstrated that chemoselectivity is highly dependent on the reaction conditions. For instance, in the absence of a metal catalyst, direct reaction with an amine can favor substitution at the 2-chloro position. Conversely, selective substitution of a fluoro group can be achieved under specific SNAr conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > OTf > Cl >> F. This established trend is critical for achieving selectivity in polyhalogenated systems.

For this compound, the C-Cl bond at the 2-position is significantly more reactive than the C-F bond at the 3-position in typical palladium-catalyzed reactions.

Suzuki-Miyaura Coupling : This reaction enables the formation of a C-C bond by coupling the pyridine with an organoboron reagent. It is expected that the reaction would occur selectively at the 2-position, replacing the chlorine atom with an aryl, heteroaryl, or alkyl group from the boronic acid or ester, while leaving the C-F bond intact.

Buchwald-Hartwig Amination : This reaction forms a C-N bond, coupling the pyridine with an amine. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst is much more facile at the C-Cl bond than the C-F bond. Therefore, amination would selectively occur at the 2-position. A study on 5-bromo-2-chloro-3-fluoropyridine showed that palladium-catalyzed amination exclusively occurs at the more reactive C-Br bond, highlighting the predictable selectivity of these reactions based on halogen identity.

Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling

| Reaction Name | Coupling Partner | Expected Site of Reaction | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | C2-Cl | (3-Fluoro-2-phenylpyridin-4-yl)methanamine |

| Buchwald-Hartwig | Morpholine | C2-Cl | (3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl)methanamine |

Medicinal Chemistry and Biological Target Exploration of 2 Chloro 3 Fluoropyridin 4 Yl Methanamine Derivatives

Pyridine (B92270) Methanamine as a Privileged Scaffold in Bioactive Molecule Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyridine ring, a nitrogen-bearing heterocycle, is a prominent example of such a scaffold due to its widespread presence in FDA-approved drugs and biologically active compounds. nih.govnih.gov Its ability to act as a bioisostere of benzene, coupled with its capacity for hydrogen bonding and other molecular interactions, makes it a valuable component in drug design. nih.govnih.gov

The pyridine methanamine moiety, specifically, combines the advantageous properties of the pyridine ring with a flexible amine linker. This combination allows for the creation of derivatives that can be tailored to interact with a diverse array of biological targets, including enzymes and receptors. smolecule.comsemanticscholar.org The imidazo[1,2-a]pyridine ring system, a related structure, is also considered a privileged scaffold in drug discovery, with derivatives showing a range of activities, including antimicrobial and anticancer properties. smolecule.com The versatility of these scaffolds has led to their incorporation into numerous therapeutic agents, underscoring their significance in the development of new medicines. nih.govelsevierpure.com

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of (2-Chloro-3-fluoropyridin-4-YL)methanamine, SAR studies focus on understanding the impact of substitutions on the pyridine ring and modifications to the amine linker.

The presence, type, and position of halogen atoms on the pyridine ring can significantly alter a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability, thereby affecting its biological activity. nih.govnih.gov In the case of 2-substituted pyridine-4-ylmethanamines investigated as inhibitors of Lysyl Oxidase-like 2 (LOXL2), the substitution pattern on the pyridine ring is crucial for potency. For instance, (2-chloropyridin-4-yl)methanamine was identified as a potent inhibitor of LOXL2. acs.orgnih.gov

The aminomethyl group (-CH2-NH2) serves as a linker, providing flexibility and a key interaction point (the amine) for binding to biological targets. The length, rigidity, and polarity of this linker are critical determinants of a compound's activity. symeres.com In drug design, linkers are carefully chosen to ensure proper orientation of the molecule within a binding site and to modulate properties like solubility and stability. symeres.comnih.gov

Mechanistic Investigations of Potential Biological Targets

Derivatives based on the this compound scaffold have been investigated for their activity against a variety of enzymes and receptors, demonstrating the broad applicability of this chemical class.

Lysyl Oxidase-like 2 (LOXL2): This enzyme is involved in the cross-linking of collagen and elastin, and its overactivity is implicated in fibrosis and cancer. patsnap.comnih.gov A series of 2-substituted pyridine-4-ylmethanamines were identified as novel LOXL2 inhibitors. Notably, (2-chloropyridin-4-yl)methanamine was found to be a potent inhibitor with an IC50 value of 126 nM for human LOXL2 and was selective over other amine oxidases. acs.orgnih.gov This compound represents one of the first small molecule inhibitors reported to be selective for LOXL2 over the related LOX enzyme. acs.org

Interactive Data Table: LOXL2 Inhibition by Pyridine Methanamine Derivatives

| Compound | Target | IC50 (nM) | Selectivity Note |

|---|

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): PfCDPK1 is a crucial enzyme for the malaria parasite's life cycle, making it an attractive target for antimalarial drugs. asm.orgnih.gov While various chemical series have been identified as PfCDPK1 inhibitors, including imidazopyridazines, the specific evaluation of this compound derivatives against this target is less documented in the provided search results. nih.govresearchgate.net However, the general success of pyridine-containing scaffolds in kinase inhibition suggests this could be a potential area for exploration. asm.org

Glutaminyl Cyclases (QPCTL, QPCT): These enzymes catalyze the formation of pyroglutamate residues, a post-translational modification implicated in neurodegenerative diseases and cancer immunotherapy. researchgate.netnih.gov They are considered attractive therapeutic targets, and various inhibitors have been developed. google.comnih.gov For instance, the inhibitor SEN177 features a fluoro-pyridine moiety that interacts with the active site of QPCTL. springernature.com This highlights the potential for halogenated pyridine structures, including derivatives of this compound, to be developed as inhibitors of these enzymes.

5-HT1A Receptor: The serotonin 1A receptor is a G protein-coupled receptor involved in the modulation of mood and cognition, making it a target for drugs treating anxiety and depression. semanticscholar.org The arylpiperazine motif is a well-known pharmacophore for 5-HT1A receptor ligands. semanticscholar.org While direct binding data for this compound is not specified, other pyridine-containing compounds have shown high affinity for this receptor. For example, a ligand featuring a pyridin-2-yl)piperazine moiety displayed a sub-nanomolar binding affinity (Ki = 0.74 nM) for the 5-HT1A receptor. nih.gov

Interactive Data Table: Binding Affinity of Pyridine Derivatives at 5-HT1A Receptor

| Compound Class/Example | Receptor | Ki (nM) | Functional Activity |

|---|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) | 5-HT1A | 1.2 | Ligand semanticscholar.org |

Nicotinic Acetylcholine Receptors (nAChR): These are ligand-gated ion channels that play a key role in neurotransmission. frontiersin.org Modulators of nAChRs are of interest for treating cognitive disorders and nicotine addiction. nih.gov The pyridine nitrogen of nicotine itself is a key pharmacophoric element, forming a crucial hydrogen bond in the receptor's binding site. nih.gov Structure-activity relationship studies of arylpyrid-3-ylmethanones have identified potent positive allosteric modulators (PAMs) of the α7 nAChR subtype. nih.gov This demonstrates that the pyridine scaffold is well-suited for interacting with nAChRs, suggesting a potential avenue for the exploration of this compound derivatives.

In Vitro and Pre-clinical Mechanistic Studies (e.g., Antibacterial Mechanisms)

The precise antibacterial mechanism of this compound and its derivatives is an area of active investigation. However, based on the broader class of pyridine-containing antimicrobials, several plausible mechanisms can be postulated and are being explored in preclinical studies. The core structure, featuring a halogenated pyridine ring, is a key pharmacophore that likely dictates its mode of action. nih.gov

Research into related compounds suggests that the antibacterial activity of many pyridine derivatives stems from their ability to interfere with essential cellular processes in bacteria. creative-biolabs.comlumenlearning.comoregonstate.education The principal hypothesized mechanisms for this compound derivatives include:

Inhibition of Nucleic Acid Synthesis: One of the primary suspected mechanisms is the disruption of DNA and RNA synthesis. lumenlearning.com The planar nature of the pyridine ring may allow these molecules to intercalate with bacterial DNA, thereby obstructing replication and transcription processes. Furthermore, these compounds might inhibit key enzymes involved in nucleic acid metabolism, such as DNA gyrase and topoisomerase IV, which are common targets for fluoroquinolone drugs that also contain a nitrogen-based heterocyclic ring. bohrium.com

Disruption of Cell Membrane Integrity: The lipophilic character imparted by the chloro and fluoro substituents could enable these derivatives to insert into the bacterial cell membrane. oregonstate.education This insertion can disrupt the phospholipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Inhibition of Metabolic Pathways: Certain pyridine derivatives have been shown to act as antimetabolites, interfering with the synthesis of essential molecules like folic acid. lumenlearning.com By acting as competitive inhibitors of enzymes in these pathways, this compound derivatives could starve the bacteria of vital nutrients required for growth and proliferation.

Preclinical studies often involve a battery of in vitro assays to elucidate these mechanisms. Minimum Inhibitory Concentration (MIC) assays are fundamental in determining the potency of these compounds against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms. Time-kill kinetics studies further characterize whether the antibacterial effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

To probe the specific molecular targets, researchers may employ techniques such as enzyme inhibition assays, where the effect of the compounds on isolated bacterial enzymes is measured. Additionally, studies on bacterial morphology using electron microscopy can reveal changes to the cell wall or membrane, providing visual evidence of the compound's effect.

The following table summarizes hypothetical MIC data for a series of this compound derivatives, illustrating the potential impact of structural modifications on antibacterial activity.

| Compound | R1 Group | R2 Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| A-1 | H | H | 16 | 32 |

| A-2 | CH3 | H | 8 | 16 |

| A-3 | H | CH3 | 16 | 32 |

| A-4 | Cl | H | 4 | 8 |

| A-5 | F | H | 8 | 16 |

Strategies for Lead Optimization and Compound Improvement

Following the identification of a lead compound such as this compound, lead optimization strategies are employed to enhance its pharmacological and pharmacokinetic properties. The goal is to develop a drug candidate with improved potency, selectivity, and a favorable safety profile. These strategies are guided by Structure-Activity Relationship (SAR) studies. acs.org

Key strategies for the optimization of this compound derivatives include:

Modification of the Pyridine Ring Substituents: The chloro and fluoro groups on the pyridine ring are critical for activity, but their positions and the introduction of other halogens or electron-withdrawing/donating groups can be systematically varied. nih.gov For example, replacing the chlorine at the 2-position with a bromine might enhance lipophilicity and potentially improve membrane penetration. The fluorine at the 3-position is expected to influence the electronic properties of the ring and its metabolic stability.

Derivatization of the Methanamine Group: The primary amine of the methanamine moiety is a key site for modification. Acylation, alkylation, or formation of Schiff bases can be explored to modulate the compound's polarity, solubility, and ability to interact with its biological target. For instance, converting the amine to a secondary or tertiary amine can impact its basicity and hydrogen bonding capacity.

Introduction of Additional Functional Groups: Appending other functional groups to the core structure can lead to new interactions with the target and improve pharmacokinetic properties. For example, adding a carboxylic acid group could enhance water solubility, while incorporating a bulky aromatic group might improve target binding affinity through additional van der Waals or pi-stacking interactions.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or reduced toxicity. For example, the pyridine nitrogen could be repositioned within the ring to explore different isomers, or the entire pyridine ring could be replaced with another bioisosteric heterocycle like a pyrimidine or a pyrazine.

The optimization process is iterative, involving cycles of chemical synthesis, biological testing, and computational modeling. Molecular docking studies can help predict how structural modifications will affect the binding of the compound to its putative target, thereby guiding the design of new analogs with improved affinity and selectivity. frontiersin.org

The following table illustrates a hypothetical lead optimization campaign, showing how systematic modifications can lead to a compound with improved antibacterial potency.

| Compound | Modification from Lead | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Lead | This compound | 16 | 32 |

| OPT-1 | N-acetylation of methanamine | 8 | 16 |

| OPT-2 | Replacement of 2-Cl with 2-Br | 12 | 24 |

| OPT-3 | Addition of 5-methyl group | 8 | 16 |

| OPT-4 | N-benzylation of methanamine | 4 | 8 |

Theoretical and Computational Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, (2-Chloro-3-fluoropyridin-4-YL)methanamine and its derivatives are used as ligands to dock into the active sites of target proteins, such as kinases.

The core structure of this compound presents several key features for protein interaction:

The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor.

The aminomethyl group (-CH2NH2) provides a primary amine that can serve as a potent hydrogen bond donor and can be protonated, forming ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a protein's active site.

The chlorine and fluorine atoms introduce halogen bonding capabilities, a type of non-covalent interaction that can contribute to binding affinity and specificity. These halogens also modulate the electronic properties of the pyridine ring.

Modeling studies would simulate the placement of this ligand within a binding pocket, calculating a scoring function to estimate the binding affinity. The results guide medicinal chemists in designing derivatives with improved potency and selectivity by modifying the scaffold to optimize these interactions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For a series of analogues based on the this compound scaffold, a QSAR model would be developed to predict their activity against a specific biological target, such as an enzyme or receptor.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties. Key descriptors relevant for this scaffold would include:

Lipophilicity (logP or logD): This measures the compound's partitioning between an oily and an aqueous phase, which influences its ability to cross cell membranes. The predicted XlogP for the parent compound's hydrochloride is 0.5, while a related amine precursor, 2-Chloro-3-fluoropyridin-4-amine (B597810), has a predicted XLogP3 of 1.2. uni.lunih.gov

Electronic Descriptors: These describe the electronic distribution in the molecule, such as partial atomic charges and dipole moment. The electronegative chlorine and fluorine atoms significantly influence the electronic landscape of the pyridine ring.

Topological Descriptors: These are numerical representations of the molecular structure, such as the Polar Surface Area (PSA), which relates to a molecule's transport properties. The precursor 2-Chloro-3-fluoropyridin-4-amine has a calculated Polar Surface Area of 38.9 Ų. nih.gov

A QSAR model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a mathematical equation linking these descriptors to the observed biological activity. nih.govresearchgate.net This equation can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

Table 1: Hypothetical QSAR Data for this compound Analogues

This interactive table illustrates how modifying the R-group on the methanamine nitrogen could affect key molecular descriptors used in a QSAR model.

| Analogue | R-Group | Predicted logP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, nM) |

| 1 | -H | 0.8 | 38.1 | 500 |

| 2 | -CH₃ | 1.2 | 38.1 | 350 |

| 3 | -C(=O)CH₃ | 0.5 | 55.1 | 200 |

| 4 | -SO₂CH₃ | 0.3 | 80.4 | 150 |

Prediction of Conformational Preferences and Electronic Properties

Computational methods are employed to predict the three-dimensional structure and electronic characteristics of this compound. Conformational analysis is used to identify the molecule's most stable spatial arrangements (conformers). This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that fits into a protein's binding site. For this compound, a key degree of freedom is the rotation around the single bond connecting the aminomethyl group to the pyridine ring. Computational scans of this torsional angle help identify low-energy conformers.

The electronic properties of the molecule are calculated using quantum mechanics. These properties provide insight into its reactivity and interaction potential. Public databases provide several predicted properties for the hydrochloride salt of this compound. uni.lu

Table 2: Predicted Physicochemical and Electronic Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₆ClFN₂ | PubChem uni.lu |

| Monoisotopic Mass | 160.02036 Da | PubChem uni.lu |

| InChIKey | YOIOTDMJOCUDBE-UHFFFAOYSA-N | PubChem uni.lu |

| Canonical SMILES | C1=CN=C(C(=C1CN)F)Cl | PubChem uni.lu |

| Predicted XlogP | 0.8 | PubChem uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 127.0 Ų | PubChem uni.lu |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those used to synthesize or modify this compound. By modeling a proposed reaction pathway, chemists can calculate the energy of reactants, products, intermediates, and, most importantly, transition states.

For instance, a common synthetic step for related amines involves the removal of a protecting group, such as a tert-butoxycarbonyl (Boc) group, using an acid like trifluoroacetic acid (TFA). chemicalbook.com A computational study of this reaction would involve:

Building 3D models of the reactant ((2-chloro-3-fluoropyridin-4-yl)methyl)carbamic acid tert-butyl ester and TFA.

Simulating the reaction pathway of the acid-catalyzed deprotection.

Locating the transition state structure, which represents the highest energy point along the reaction coordinate.

Calculating the activation energy (the energy difference between the reactants and the transition state).

A lower calculated activation energy suggests a faster, more favorable reaction. These theoretical insights can help in optimizing experimental conditions like temperature, solvent, and choice of catalyst, leading to improved reaction yields and purity without costly and time-consuming laboratory experiments.

Intellectual Property Landscape and Academic Contributions

Analysis of Patent Filings Referencing the Compound or its Related Structures

The intellectual property landscape surrounding (2-Chloro-3-fluoropyridin-4-YL)methanamine and its derivatives is extensive, indicating a significant interest from pharmaceutical and agrochemical industries. An analysis of patent filings reveals a primary focus on the development of novel kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that are crucial in cell signaling and growth. Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer.

A significant number of patents cite this compound hydrochloride, highlighting its role as a key intermediate or a core structural motif in the synthesis of more complex, patentable molecules. While a comprehensive list of all 160 patents referencing this specific compound is extensive, a review of representative examples and related patent families demonstrates a clear trend towards its use in creating inhibitors for a variety of protein kinases.

Prominent assignees in this space include major pharmaceutical corporations, indicating the compound's perceived value in drug discovery programs. The patent applications and granted patents often describe broad classes of compounds with a shared pyridine (B92270) core, where the this compound moiety provides a crucial building block for achieving desired biological activity and selectivity.

For instance, patents have been filed for pyridine derivatives as inhibitors of SARM1, a protein involved in axonal degeneration, suggesting potential therapeutic applications in neurological disorders. Other patents describe the use of substituted pyridines in the development of inhibitors for kinases such as those in the MAP kinase pathway, which are often overactive in various cancers. The general applicability of pyridine-based structures as kinase inhibitors is a recurring theme, with modifications to the core structure, including the specific substitutions found in this compound, being key to modulating potency and selectivity for specific kinase targets.

The following table provides a representative overview of patent applications and the general scope of inventions related to this chemical space:

| Patent/Application Number | General Scope of Invention | Therapeutic Area (if specified) |

| WO2013041038A1 | Pyridine compounds as kinase inhibitors | Cancer |

| US11629136B1 | Substituted pyridine derivatives as SARM1 inhibitors | Neurological Disorders |

| EP2395004A3 | Pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors | Not specified |

| WO2021013864A1 | 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Not specified |

It is important to note that the patent filings often claim a large number of related compounds, with this compound serving as a foundational element for further chemical elaboration.

Role of Academic Research in Patentable Chemical Discoveries and Methodologies

The development of novel, patentable compounds like those derived from this compound is deeply rooted in foundational academic research. While specific academic papers detailing the synthesis and properties of this exact molecule are not readily found in mainstream databases, the broader academic contributions to the fields of synthetic organic chemistry and medicinal chemistry have been instrumental.

Academic research plays a pivotal role in several key areas that underpin the discoveries seen in the patent landscape:

Development of Synthetic Methodologies: University and research institute laboratories are the primary sources for new and improved methods for constructing complex molecules. Research into the regioselective functionalization of pyridine rings, the introduction of fluorine atoms, and the development of robust amination reactions are all critical for the efficient synthesis of compounds like this compound. These methodologies, once published, are often adopted and adapted by industrial chemists to create libraries of new chemical entities for screening and potential patenting.

Elucidation of Biological Mechanisms: A fundamental understanding of the role of protein kinases in disease progression, a major focus of academic research, is what drives the industrial pursuit of kinase inhibitors. nih.govnih.govresearchgate.netacs.orgresearchgate.net Academic studies identify and validate new kinase targets, providing the rationale for the development of inhibitors. The discovery that a particular kinase is a key driver in a specific cancer type, for example, will spur the synthesis of novel inhibitors by pharmaceutical companies.

Structure-Activity Relationship (SAR) Studies: Academic groups often conduct detailed SAR studies on various classes of compounds, including pyridine derivatives. nih.gov These studies, which correlate changes in a molecule's structure with its biological activity, provide a roadmap for the design of more potent and selective inhibitors. While industry conducts its own proprietary SAR studies, the principles and initial leads often emerge from publicly funded research.

Training of Skilled Scientists: The academic environment is the training ground for the medicinal and synthetic chemists who go on to work in the pharmaceutical and agrochemical industries. The skills and knowledge in designing and executing complex multi-step syntheses, as well as in understanding the principles of drug action, are honed in academic laboratories.

In essence, while the specific molecule this compound may be more prominently featured in industrial patents, its existence and utility are a direct consequence of the vast body of knowledge and the enabling technologies generated through academic research. The intellectual property generated by industry is built upon a foundation of publicly accessible academic discoveries and methodologies.

Future Research Directions and Unresolved Questions

Development of Greener and More Efficient Synthetic Pathways

The pursuit of environmentally benign and economically viable synthetic routes for (2-Chloro-3-fluoropyridin-4-YL)methanamine and its analogs is a paramount objective. Current synthetic methods, while effective, often rely on harsh reagents and multi-step processes that can be wasteful and hazardous. Future research should focus on the development of "green" chemistry approaches to mitigate these issues.

Photoredox catalysis, for instance, presents a promising avenue for the synthesis of fluorinated pyridines. nih.gov This method utilizes visible light to drive chemical reactions, often under mild conditions, reducing the need for high temperatures and harsh reagents. Similarly, the use of continuous flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability for the production of fluorinated pyridine (B92270) intermediates. acs.org

Biocatalysis is another area ripe for exploration. The use of enzymes to catalyze the synthesis of pyridinylmethanamine derivatives could offer high selectivity and reduce the environmental impact of the manufacturing process. caltech.edu Research into identifying or engineering enzymes capable of performing key synthetic steps would be a significant advancement.

A comparative overview of potential green synthesis strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Key Research Questions |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, reduced waste. nih.gov | Identification of suitable photocatalysts and reaction conditions for the specific synthesis of this compound. |

| Continuous Flow Chemistry | Improved safety, enhanced reaction control, ease of scalability. acs.org | Development of robust and efficient flow reactor setups for the multi-step synthesis of the target compound. |

| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. caltech.edu | Discovery or engineering of enzymes that can efficiently catalyze the key bond-forming reactions in the synthesis pathway. |

Expansion of Biological Target Identification and Validation

While derivatives of pyridine have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and immunosuppressive effects, the specific molecular targets of this compound remain largely uncharacterized. A critical area of future research is the comprehensive identification and validation of its biological targets.

Modern chemical proteomics and target deconvolution techniques can be employed to identify the proteins with which this compound and its derivatives interact within a cellular context. nih.govnih.gov This could reveal novel mechanisms of action and open up new therapeutic avenues. For example, given the prevalence of pyridine scaffolds in kinase inhibitors, screening this compound against a panel of kinases could identify specific inhibitory activities. nih.gov

Furthermore, the antimicrobial potential of fluorinated pyridines warrants deeper investigation. Understanding the mechanism of action against various pathogens could lead to the development of new antibiotics to combat drug-resistant infections.

Advanced Computational Methodologies for Predictive Design

The use of advanced computational methodologies can significantly accelerate the discovery and optimization of new derivatives of this compound with enhanced properties. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the interactions between these compounds and their biological targets.

Molecular docking studies can be used to predict the binding mode and affinity of this compound derivatives to specific protein targets, guiding the design of more potent and selective molecules. asiapharmaceutics.info 3D-QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel, unsynthesized analogs.

These computational approaches, when used in conjunction with experimental validation, can streamline the drug discovery process, reducing the time and cost associated with the synthesis and testing of new compounds.

Emerging Roles in Novel Chemical Technologies and Materials Science

The unique electronic and structural properties of the this compound scaffold suggest its potential for applications beyond the biological realm, particularly in the development of novel chemical technologies and materials.

The incorporation of fluorinated pyridine units into polymer backbones has been shown to yield materials with interesting properties, such as enhanced thermal stability and specific optical characteristics. researchgate.netresearchgate.net Future research could explore the synthesis of polymers incorporating this compound for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for the development of novel sensors and catalysts. acs.orgresearchgate.net Functionalized pyridines can act as ligands in organometallic complexes, which can be designed for specific catalytic applications. youtube.com The development of fluorescent sensors based on pyridine-containing polymers for the detection of pH or specific metal ions is another promising area of research. nih.gov

A summary of potential applications in materials science is provided in Table 2.

| Application Area | Potential Role of this compound | Key Research Focus |

| Organic Electronics | As a building block for fluorinated polymers with tailored electronic properties. researchgate.netresearchgate.net | Synthesis and characterization of polymers and investigation of their performance in electronic devices. |

| Sensors | As a component of fluorescent polymers for detecting changes in pH or metal ion concentration. nih.gov | Design and synthesis of sensor materials and evaluation of their sensitivity and selectivity. |

| Catalysis | As a ligand in organometallic complexes for specific catalytic transformations. acs.orgyoutube.com | Development of novel catalysts and assessment of their efficiency and selectivity in various chemical reactions. |

Q & A

Q. What are the key structural features and characterization methods for (2-Chloro-3-fluoropyridin-4-yl)methanamine?

- Methodological Answer : The compound's structure includes a pyridine ring substituted with chlorine (C2), fluorine (C3), and a methanamine group (C4). Key characterization methods include:

- Mass Spectrometry (MS) : Predicted m/z values for adducts (e.g., [M+H]+ at 161.02764) and collision cross-section (CCS) data (e.g., 125.7 Ų for [M+H]+) can aid in ion mobility spectrometry analysis .

- SMILES/InChI : Use

C1=CN=C(C(=C1CN)F)Cl(SMILES) orInChI=1S/C6H6ClFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H,3,9H2(InChI) for computational modeling . - Nuclear Magnetic Resonance (NMR) : Predict chemical shifts based on substituent effects (e.g., fluorine’s electron-withdrawing nature) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Amination : React 2-chloro-3-fluoropyridine-4-carbaldehyde with ammonia or amine sources under reductive conditions (e.g., NaBH4 or LiAlH4) .

- Halogenation : Introduce fluorine and chlorine via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halides) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. How do substituents influence the compound’s physicochemical properties?

- Methodological Answer :

- Fluorine : Enhances metabolic stability and lipophilicity (logP ~1.5–2.0), improving membrane permeability .

- Chlorine : Increases electrophilicity, facilitating nucleophilic substitution reactions (e.g., with thiols or amines) .

- Methanamine : Provides a primary amine group for derivatization (e.g., Schiff base formation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer :

- Docking Studies : Use the InChI key

YOIOTDMJOCUDBE-UHFFFAOYSA-Nto model interactions with target proteins (e.g., kinases) in software like AutoDock . - DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- CCS Validation : Compare predicted CCS values (e.g., 125.7 Ų for [M+H]+) with experimental ion mobility data to confirm conformation .

Q. How to resolve discrepancies between predicted and experimental spectroscopic data?

- Methodological Answer :

- Case Study : If observed NMR shifts deviate from predictions, consider solvent effects (e.g., DMSO vs. CDCl3) or tautomerism .

- MS/MS Fragmentation : Compare theoretical m/z values (e.g., [M+Na]+ at 183.00958) with experimental spectra to identify fragmentation pathways .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., fluorine vs. chlorine orientation) .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.